6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 108847-89-8
VCID: VC2479347
InChI: InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
SMILES: CN1C=NC2=C1N=CC(=C2)Cl
Molecular Formula: C7H6ClN3
Molecular Weight: 167.59 g/mol

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine

CAS No.: 108847-89-8

Cat. No.: VC2479347

Molecular Formula: C7H6ClN3

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine - 108847-89-8

Specification

CAS No. 108847-89-8
Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
IUPAC Name 6-chloro-3-methylimidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
Standard InChI Key SUSPFTOQJSTCTQ-UHFFFAOYSA-N
SMILES CN1C=NC2=C1N=CC(=C2)Cl
Canonical SMILES CN1C=NC2=C1N=CC(=C2)Cl

Introduction

Chemical Structure and Properties

6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine features a fused bicyclic structure consisting of an imidazole ring and a pyridine ring system, with a chlorine atom at the 6-position and a methyl group at the 3-position. This arrangement contributes to its distinctive chemical properties and potential biological activities .

Basic Chemical Information

The compound is characterized by the following properties:

PropertyValue
CAS Number108847-89-8
Molecular FormulaC₇H₆ClN₃
Molecular Weight167.60 g/mol
Physical FormSolid
IUPAC Name6-chloro-3-methylimidazo[4,5-b]pyridine
SMILES CodeCN1C=NC2=CC(Cl)=CN=C21
InChI1S/C7H6ClN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3
InChI KeySUSPFTOQJSTCTQ-UHFFFAOYSA-N

The compound is typically stored at room temperature and is recommended to be kept in a cool, dry place for long-term storage .

Synthesis and Characterization Methods

Synthetic Routes

The synthesis of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through various methods. One reported synthetic approach involves the use of N-substituted formamides as C1 sources with zinc catalysts . This method has been documented to yield the product as a brownish solid with approximately 81% yield .

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR analysis (CDCl₃, 400 MHz, 30°C, TMS) shows characteristic signals at δ = 8.04 (s, 1H) and 7.47 (s, 1H) . These spectral features are consistent with the structure of the compound.

  • Mass Spectrometry: Mass spectrometric analysis provides confirmation of the molecular weight and fragmentation pattern characteristic of this heterocyclic system.

  • Chromatographic Methods: Thin layer chromatography (TLC) and gas chromatography (GC) can be used to monitor the synthesis and assess the purity of the compound .

Chemical Reactivity

The reactivity of 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine is significantly influenced by the electron-withdrawing nature of the chlorine atom at the 6-position and the electronic properties of the fused imidazole-pyridine ring system.

Key Reactive Sites

The compound contains several potentially reactive sites:

  • The chlorine atom at the 6-position can participate in nucleophilic aromatic substitution reactions, making it an attractive building block for further derivatization.

  • The N-H position in analogous compounds is typically reactive, though in this case, it is methylated (3-methyl).

  • The fused ring system provides multiple sites for potential electrophilic or nucleophilic attack depending on reaction conditions.

Structural Relationships with Similar Compounds

Several compounds share structural similarities with 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine, each with distinct properties and potentially different biological activities. These structural relationships provide valuable insights into structure-activity relationships.

Comparative Analysis

The following table compares 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine with structurally related compounds:

Compound NameCAS NumberKey Structural DifferenceSimilarity Index
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridineNot specifiedBromine instead of chlorine at position 6High similarity
7-Chloro-1H-imidazo[4,5-b]pyridine6980-11-6Chlorine at position 7, no methyl group0.95
6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine28279-50-7Methyl at position 2 instead of 30.89
7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine1086423-62-2Chlorine at position 7, methyl at position 20.85
3-Methyl-3H-imidazo[4,5-b]pyridine6688-61-5No chlorine substituentHigh similarity
1-Methyl-1H-imidazo[4,5-b]pyridine39998-52-2Methyl at position 1 instead of 30.95
3-Ethyl-3H-imidazo[4,5-b]pyridine273757-00-9Ethyl instead of methyl at position 30.87
3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine30458-69-6Amine group at position 20.85

These structural variations can significantly influence the compounds' chemical properties, reactivity, and potential biological activities .

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